molecular formula C24H27N3O5 B2468365 N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 909858-63-5

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Cat. No. B2468365
CAS RN: 909858-63-5
M. Wt: 437.496
InChI Key: DHKKNATURGYDOF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, also known as CDKI-73, is a potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) and has shown promising results in preclinical studies as an anti-cancer agent.

Mechanism of Action

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide inhibits CDK4/6, which are key regulators of the cell cycle. CDK4/6 promote the progression of the cell cycle by phosphorylating the retinoblastoma protein (Rb), which allows for the release of E2F transcription factors and subsequent cell cycle progression. N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide binds to the ATP-binding site of CDK4/6, preventing phosphorylation of Rb and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has been shown to sensitize cancer cells to radiation therapy.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has several advantages as a tool for studying CDK4/6 inhibition. It is highly specific for CDK4/6 and does not inhibit other kinases. N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has also been shown to have good pharmacokinetic properties in preclinical studies. However, one limitation of N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is its relatively low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide. One area of interest is the development of novel CDK4/6 inhibitors with improved pharmacokinetic properties and solubility. Another area of interest is the identification of biomarkers that can predict response to CDK4/6 inhibition. Finally, there is interest in exploring the use of N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide in combination with other targeted therapies for the treatment of cancer.

Synthesis Methods

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzoic acid with ethyl cyanoacetate to form 2,4-dimethoxyphenyl-2-cyanoacrylate. The resulting compound is then reacted with 2,3-dichloroquinoxaline in the presence of potassium carbonate to form 2,3-dichloro-3-(2,4-dimethoxyphenyl)-2-propen-1-one. Finally, the product is coupled with cyclohexylamine and acetic anhydride to form N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide.

Scientific Research Applications

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, melanoma, and glioblastoma. N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

properties

CAS RN

909858-63-5

Product Name

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

Molecular Formula

C24H27N3O5

Molecular Weight

437.496

IUPAC Name

N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H27N3O5/c1-31-17-12-13-20(21(14-17)32-2)27-23(29)18-10-6-7-11-19(18)26(24(27)30)15-22(28)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28)

InChI Key

DHKKNATURGYDOF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4)OC

solubility

not available

Origin of Product

United States

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